(R)-4-(tert-Butoxy)-4-oxo-2-(3-(trifluoromethyl)benzyl)butanoic acid
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Overview
Description
®-4-(tert-Butoxy)-4-oxo-2-(3-(trifluoromethyl)benzyl)butanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxy group, a trifluoromethyl group, and a benzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butoxy)-4-oxo-2-(3-(trifluoromethyl)benzyl)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tert-butoxy group: This step involves the protection of a hydroxyl group using tert-butyl chloroformate in the presence of a base such as triethylamine.
Introduction of the trifluoromethyl group: This can be achieved through a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and a suitable catalyst like aluminum chloride.
Formation of the benzyl moiety: This step involves the alkylation of a benzyl halide with a suitable nucleophile.
Final coupling and deprotection: The final step involves coupling the intermediate products and deprotecting the tert-butoxy group under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of ®-4-(tert-Butoxy)-4-oxo-2-(3-(trifluoromethyl)benzyl)butanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
®-4-(tert-Butoxy)-4-oxo-2-(3-(trifluoromethyl)benzyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
®-4-(tert-Butoxy)-4-oxo-2-(3-(trifluoromethyl)benzyl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-4-(tert-Butoxy)-4-oxo-2-(3-(trifluoromethyl)benzyl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The benzyl moiety may facilitate binding to specific receptors or enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-4-(tert-Butoxy)-4-oxo-2-(3-(trifluoromethyl)phenyl)butanoic acid
- ®-4-(tert-Butoxy)-4-oxo-2-(3-(trifluoromethyl)benzyl)pentanoic acid
- ®-4-(tert-Butoxy)-4-oxo-2-(3-(trifluoromethyl)benzyl)hexanoic acid
Uniqueness
®-4-(tert-Butoxy)-4-oxo-2-(3-(trifluoromethyl)benzyl)butanoic acid is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the tert-butoxy group provides a protective function during synthesis, allowing for selective reactions and modifications.
Properties
Molecular Formula |
C16H19F3O4 |
---|---|
Molecular Weight |
332.31 g/mol |
IUPAC Name |
(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-[[3-(trifluoromethyl)phenyl]methyl]butanoic acid |
InChI |
InChI=1S/C16H19F3O4/c1-15(2,3)23-13(20)9-11(14(21)22)7-10-5-4-6-12(8-10)16(17,18)19/h4-6,8,11H,7,9H2,1-3H3,(H,21,22)/t11-/m1/s1 |
InChI Key |
ZLBPOLVJEPQWFL-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CC1=CC(=CC=C1)C(F)(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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